molecular formula C12H11N3O2 B1417721 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 946150-84-1

2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No. B1417721
M. Wt: 229.23 g/mol
InChI Key: YFVJSSZHIKYSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound that has been synthesized and studied for its potential anti-inflammatory properties . It has been found to be a potent inhibitor of fMLP-induced neutrophil chemotaxis , which is a process involved in both acute and chronic autoimmune inflammatory disorders .


Synthesis Analysis

The synthesis of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives has been reported in the literature . For example, one method involves the cyclization of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide in the presence of concentrated sulfuric acid .

Scientific Research Applications

Application in Antiproliferative Treatments for Melanoma

  • Summary of the Application : This compound has been synthesized and screened for its potential as a dermal formulation against melanoma . Specifically, two variants of the compound, 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (3-methoxy-4-phenoxy-benzylidene)-hydrazide (4G) and 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide (4I), were tested on patient-isolated melanoma cells .
  • Methods of Application or Experimental Procedures : The compounds were screened on patient-isolated melanoma cells and on Vemurafenib (PLX4032)-resistant ones . A hydrogel formulation containing 4I (R4HG-4I) was prepared in parallel with an empty R4-based hydrogel (R4HG) using a synthesized antibacterial resin (R4) as a gelling agent .
  • Results or Outcomes : The compound 4I was found to be 1.4-fold more effective on MEOV PLX-R cells than PLX . The hydrogel formulation R4HG-4I showed high equilibrium degree of swelling (EDS) and equilibrium water content (EWC), indicating its potential for effective drug delivery .

Antimicrobial and Antifungal Treatments

  • Summary of the Application : Imidazole derivatives have been reported to show a broad range of biological activities, including antimicrobial and antifungal effects . These compounds can be used to treat various infectious diseases caused by bacteria and fungi .
  • Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the imidazole derivative, followed by in vitro testing against various microbial strains .
  • Results or Outcomes : While specific results can vary depending on the exact compound and microbial strain, many imidazole derivatives have been found to exhibit significant antimicrobial and antifungal activity .

Anti-inflammatory Treatments

  • Summary of the Application : Some imidazole derivatives have been found to exhibit anti-inflammatory properties . These compounds can potentially be used to treat various inflammatory conditions .
  • Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the imidazole derivative, followed by in vitro and in vivo testing to evaluate its anti-inflammatory effects .
  • Results or Outcomes : While specific results can vary depending on the exact compound and the inflammatory condition being treated, many imidazole derivatives have been found to exhibit significant anti-inflammatory activity .

Antitubercular Treatments

  • Summary of the Application : Imidazole derivatives have been reported to show a broad range of biological activities, including antitubercular effects . These compounds can be used to treat various infectious diseases caused by Mycobacterium tuberculosis .
  • Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the imidazole derivative, followed by in vitro testing against various microbial strains .
  • Results or Outcomes : While specific results can vary depending on the exact compound and microbial strain, many imidazole derivatives have been found to exhibit significant antitubercular activity .

Antiviral Treatments

  • Summary of the Application : Some imidazole derivatives have been found to exhibit antiviral properties . These compounds can potentially be used to treat various viral infections .
  • Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the imidazole derivative, followed by in vitro and in vivo testing to evaluate its antiviral effects .
  • Results or Outcomes : While specific results can vary depending on the exact compound and the viral infection being treated, many imidazole derivatives have been found to exhibit significant antiviral activity .

Future Directions

The future directions for research on 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid could involve further exploration of its anti-inflammatory properties . Additionally, its potential use in the development of a dermal formulation against melanoma has been suggested .

properties

IUPAC Name

2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)9-6-13-15-7-10(14-11(9)15)8-4-2-1-3-5-8/h1-6,10,14H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJSSZHIKYSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C=NN21)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 3
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 4
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 5
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 6
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Citations

For This Compound
4
Citations
O Bruno, C Brullo, F Bondavalli, A Ranise… - Bioorganic & medicinal …, 2007 - Elsevier
It is well known that both acute and chronic autoimmune inflammatory disorders arise following a breakdown in control of neutrophil activation and recruitment. In the search for new anti-…
Number of citations: 27 www.sciencedirect.com
C Brullo, S Spisani, R Selvatici, O Bruno - European journal of medicinal …, 2012 - Elsevier
Anomalous activation of neutrophil recruitment is one of the causes of many inflammatory diseases. The chemoattractants N-formyl-methionyl-leucyl-phenylalanine (fMLP), and …
Number of citations: 31 www.sciencedirect.com
S Alfei, M Milanese, C Brullo, GE Valenti… - Pharmaceutics, 2023 - mdpi.com
Aiming at developing a dermal formulation against melanoma, the synthesized imidazo-pyrazoles 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (3-methoxy-4-…
Number of citations: 6 www.mdpi.com
C Brullo, F Rapetti, S Alfei, I Maric, F Rizzelli… - …, 2020 - Wiley Online Library
Even though immunotherapy has radically changed the search for anticancer therapies, there are still many different pathways that are open to intervention with traditional small …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.